REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([NH:6][CH3:7])=[CH:4][CH:3]=1.CN(C)C=O.[CH2:15]([Li])CCC.[CH3:20][CH2:21][CH2:22][CH2:23][CH2:24]C>>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([N:6]([CH3:15])[CH:7]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(NC)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining at 0° C
|
Type
|
CUSTOM
|
Details
|
N-hexane and n-butane were evaporated
|
Type
|
ADDITION
|
Details
|
16.2 g bromo-cyclohexane was added
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
lithium bromide was filtered off
|
Type
|
CUSTOM
|
Details
|
N,N-dimethyl formamide recovered
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized twice from 95% ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(N(C2CCCCC2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |